molecular formula C23H22Cl2N2 B11559662 2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11559662
M. Wt: 397.3 g/mol
InChI Key: MAUZNWAFGNKMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine is a compound belonging to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of dichlorophenyl and bis(4-methylphenyl) groups attached to the imidazolidine ring. Imidazolidines are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain groups.

    Substitution: Formation of substituted imidazolidine derivatives with new functional groups.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to the presence of both dichlorophenyl and bis(4-methylphenyl) groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C23H22Cl2N2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C23H22Cl2N2/c1-16-6-10-18(11-7-16)26-14-15-27(19-12-8-17(2)9-13-19)23(26)20-4-3-5-21(24)22(20)25/h3-13,23H,14-15H2,1-2H3

InChI Key

MAUZNWAFGNKMPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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